
4-Phenylisoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The phenyl group attached to the isoxazole ring enhances its chemical properties, making it a valuable compound in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzohydroxamic acid with acetic anhydride, which leads to the formation of the isoxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 4-Phenylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can introduce various functional groups into the phenyl or isoxazole ring.
科学研究应用
4-Phenylisoxazol-3(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for neurological and inflammatory diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Phenylisoxazol-3(2H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenyl and isoxazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing molecular targets and pathways.
相似化合物的比较
4-Methylisoxazol-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(4-Methoxyphenyl)isoxazol-3(2H)-one: Contains a methoxy group on the phenyl ring.
4-(4-Chlorophenyl)isoxazol-3(2H)-one: Contains a chlorine atom on the phenyl ring.
Uniqueness: 4-Phenylisoxazol-3(2H)-one is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. The phenyl group provides additional sites for functionalization, making it a versatile compound in synthetic chemistry and drug development.
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
InChI 键 |
VDQCQTULYAZNNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CONC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)

![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
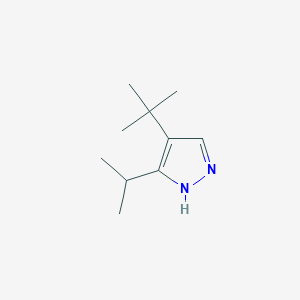

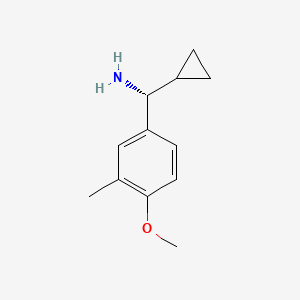
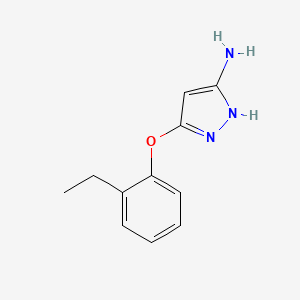
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
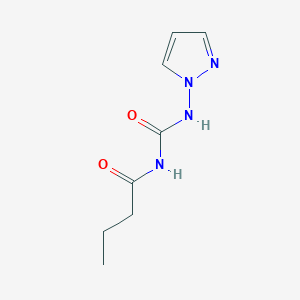
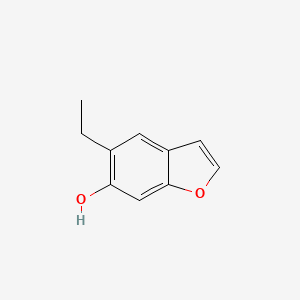
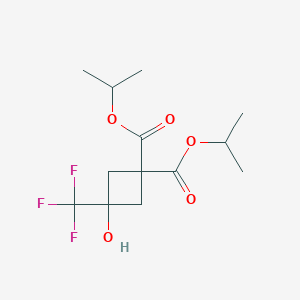
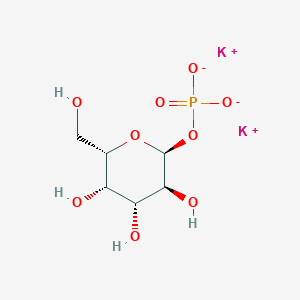
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
